3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as 2-fluorobenzoyl chloride are used as building blocks in the synthesis of various bioactive molecules . Therefore, the specific targets can vary depending on the final structure of these molecules.
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that fluorinated drugs can be metabolized by microorganisms, impacting various biochemical pathways . The exact pathways affected would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Similar compounds such as β-d-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine (d-d4fc) have been studied in rhesus monkeys, and their pharmacokinetic parameters were determined with a two-compartment model after the administration of a single dose . This might provide some insights into the ADME properties of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine typically involves the reaction of 2-fluorobenzoyl chloride with 2-amino-4-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, the compound is being investigated for its potential use in the treatment of various diseases. Its ability to modulate biological pathways could make it useful in the development of new drugs for conditions such as cancer and neurological disorders .
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylpyridine
- 2-Fluorobenzoyl chloride
- 2-Amino-4-methylpyridine
Uniqueness
What sets 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine apart from similar compounds is its unique combination of functional groups. The presence of both an amino group and a fluorophenyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2-amino-4-methylpyridin-3-yl)-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c1-8-6-7-16-13(15)11(8)12(17)9-4-2-3-5-10(9)14/h2-7H,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKDUHXJSBABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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